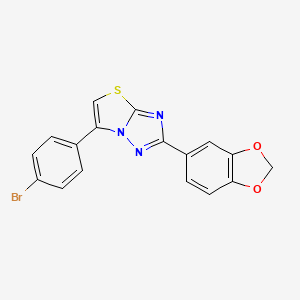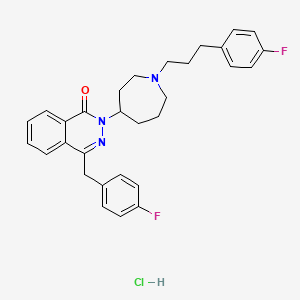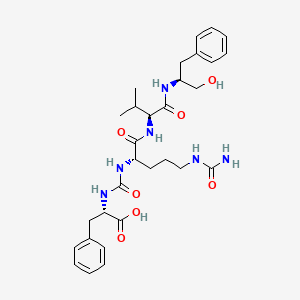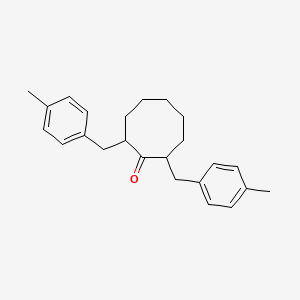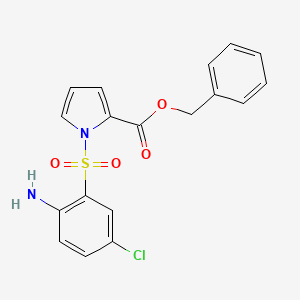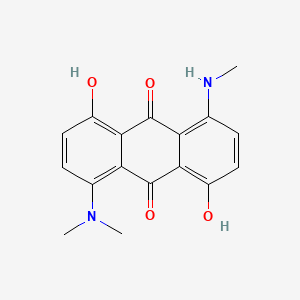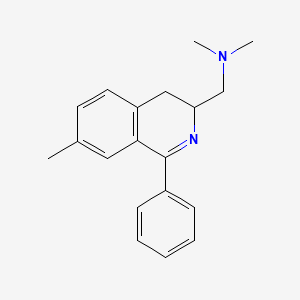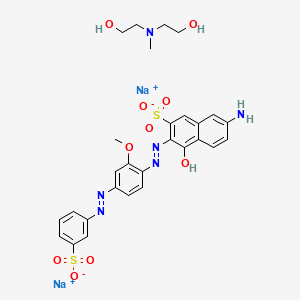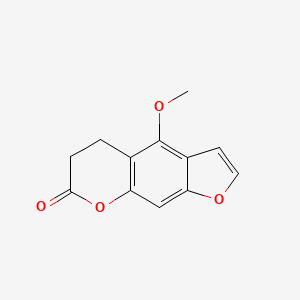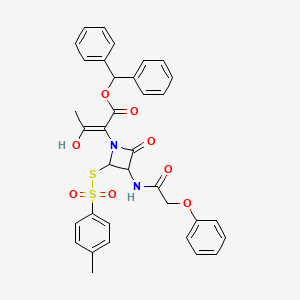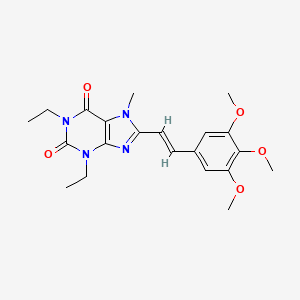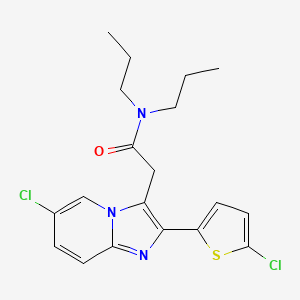
6-Chloro-2-(5-chloro-2-thienyl)-N,N-dipropylimidazo(1,2-a)pyridine-3-acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Chloro-2-(5-chloro-2-thienyl)-N,N-dipropylimidazo(1,2-a)pyridine-3-acetamide is a synthetic organic compound that belongs to the class of imidazo[1,2-a]pyridines
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-2-(5-chloro-2-thienyl)-N,N-dipropylimidazo(1,2-a)pyridine-3-acetamide typically involves multi-step organic reactions. The starting materials often include substituted pyridines and thiophenes, which undergo a series of reactions such as halogenation, alkylation, and cyclization.
Alkylation: The addition of propyl groups to the nitrogen atoms.
Cyclization: The formation of the imidazo[1,2-a]pyridine ring system.
Industrial Production Methods
Industrial production methods may involve optimized reaction conditions to maximize yield and purity. These methods often include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Analyse Des Réactions Chimiques
Types of Reactions
6-Chloro-2-(5-chloro-2-thienyl)-N,N-dipropylimidazo(1,2-a)pyridine-3-acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states.
Reduction: Reduction reactions can lead to the removal of chlorine atoms or the reduction of other functional groups.
Substitution: Halogen atoms can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.
Substitution: Reagents like sodium hydroxide (NaOH) or sulfuric acid (H2SO4) for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different chlorinated derivatives, while substitution reactions can introduce various functional groups.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a candidate for drug development due to its unique chemical structure.
Industry: Utilized in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of 6-Chloro-2-(5-chloro-2-thienyl)-N,N-dipropylimidazo(1,2-a)pyridine-3-acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through pathways that involve binding to these targets and modulating their activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 6-Chloro-2-(5-chloro-2-thienyl)-N,N-dipropylimidazo[1,2-a]pyridine-3-carboxamide
- 6-Chloro-2-(5-chloro-2-thienyl)-N,N-dipropylimidazo[1,2-a]pyridine-3-methylamide
Uniqueness
6-Chloro-2-(5-chloro-2-thienyl)-N,N-dipropylimidazo(1,2-a)pyridine-3-acetamide is unique due to its specific substitution pattern and the presence of both chlorine and propyl groups. This unique structure may confer distinct biological activities and chemical reactivity compared to similar compounds.
Propriétés
Numéro CAS |
88570-89-2 |
|---|---|
Formule moléculaire |
C19H21Cl2N3OS |
Poids moléculaire |
410.4 g/mol |
Nom IUPAC |
2-[6-chloro-2-(5-chlorothiophen-2-yl)imidazo[1,2-a]pyridin-3-yl]-N,N-dipropylacetamide |
InChI |
InChI=1S/C19H21Cl2N3OS/c1-3-9-23(10-4-2)18(25)11-14-19(15-6-7-16(21)26-15)22-17-8-5-13(20)12-24(14)17/h5-8,12H,3-4,9-11H2,1-2H3 |
Clé InChI |
ZKJAZGXLAIWDKI-UHFFFAOYSA-N |
SMILES canonique |
CCCN(CCC)C(=O)CC1=C(N=C2N1C=C(C=C2)Cl)C3=CC=C(S3)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


